molecular formula C5H10O2 B13520683 2-methylcyclobutane-1,3-diol,Mixtureofdiastereomers

2-methylcyclobutane-1,3-diol,Mixtureofdiastereomers

Cat. No.: B13520683
M. Wt: 102.13 g/mol
InChI Key: WURCECLRQBMYHM-UHFFFAOYSA-N
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Description

2-methylcyclobutane-1,3-diol, a mixture of diastereomers, is a chemical compound that has garnered attention in various fields of research and industry due to its unique structural properties and potential biological activity. This compound consists of a cyclobutane ring substituted with a methyl group and two hydroxyl groups at the 1 and 3 positions, resulting in multiple stereoisomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylcyclobutane-1,3-diol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of 2-methylcyclobutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 2-methylcyclobutane-1,3-diol may involve more scalable processes, such as catalytic hydrogenation of 2-methylcyclobutanone in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method ensures high yield and purity of the desired diol.

Chemical Reactions Analysis

Types of Reactions

2-methylcyclobutane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form cyclobutane derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed

    Oxidation: Formation of 2-methylcyclobutanone or 2-methylcyclobutanecarboxylic acid.

    Reduction: Formation of cyclobutane derivatives with fewer hydroxyl groups.

    Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

2-methylcyclobutane-1,3-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of 2-methylcyclobutane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s unique cyclobutane ring structure may enable it to interact with enzymes and receptors in a specific manner, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylcyclobutanone: A precursor in the synthesis of 2-methylcyclobutane-1,3-diol.

    Cyclobutane-1,3-diol: Lacks the methyl group, resulting in different chemical and biological properties.

    2-methylcyclobutanecarboxylic acid: An oxidation product of 2-methylcyclobutane-1,3-diol.

Uniqueness

2-methylcyclobutane-1,3-diol is unique due to its combination of a cyclobutane ring with two hydroxyl groups and a methyl group, resulting in multiple stereoisomers. This structural diversity allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2-methylcyclobutane-1,3-diol

InChI

InChI=1S/C5H10O2/c1-3-4(6)2-5(3)7/h3-7H,2H2,1H3

InChI Key

WURCECLRQBMYHM-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC1O)O

Origin of Product

United States

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